Prop-2-ene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
prop-2-ene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHFRWRQQDVWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336551 | |
| Record name | Prop-2-ene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14418-84-9 | |
| Record name | Prop-2-ene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Chlorination with Phosphorus Oxychloride
The most widely documented laboratory method involves a two-step process starting with sodium prop-2-ene-1-sulfonate. In the first step, phosphorus oxychloride (POCl₃) acts as the chlorinating agent under reflux conditions:
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Chlorination :
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Reagents : Sodium prop-2-ene-1-sulfonate (1.0 equiv), POCl₃ (3.0 equiv), hydrochloric acid (2.5 M).
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Conditions : Reflux at 120°C for 4 hours under nitrogen atmosphere.
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Mechanism : Nucleophilic displacement of the sulfonate group by chloride, facilitated by the electrophilic nature of POCl₃.
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Hydrolysis and Isolation :
Alternative Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) offers a milder alternative, particularly for heat-sensitive substrates:
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Reagents : Sodium prop-2-ene-1-sulfonate (1.0 equiv), SOCl₂ (2.5 equiv).
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Conditions : Dropwise addition of SOCl₂ to the sulfonate solution at 0°C, followed by stirring at 65°C for 1 hour.
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Workup : Excess SOCl₂ is removed via rotary evaporation, and the product is purified by fractional distillation.
Yield : 55–60% with purity ≥95%.
Industrial Production Methods
Continuous-Flow Chlorination
Industrial-scale synthesis prioritizes throughput and safety:
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Reactor Design : Multi-stage continuous-flow reactors with temperature-controlled zones (60–100°C).
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Chlorinating Agent : POCl₃ or SOCl₂ in stoichiometric excess (2.5–3.0 equiv).
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Key Parameters :
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Residence time: 2–3 hours.
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Pressure: 1–2 atm to prevent volatilization.
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Productivity : 85–90% conversion efficiency, with automated quenching and extraction systems reducing human exposure.
Solvent Optimization
Non-polar solvents like toluene or dichloromethane improve reaction homogeneity and facilitate byproduct removal:
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Solvent Ratios : 3:1 (solvent:sulfonate) minimizes side reactions.
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Temperature Gradients : Gradual heating from 25°C to 65°C prevents thermal degradation.
Reaction Mechanism and Kinetics
Electrophilic Aromatic Substitution
The sulfonate group undergoes electrophilic attack by chloride, with POCl₃ acting as both a Lewis acid and chloride source:
Byproduct Formation and Mitigation
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Major Byproducts : Phosphorus oxyacids (e.g., H₃PO₄) and unreacted sulfonate.
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Mitigation Strategies :
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Neutralization with NaHCO₃ during workup.
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Solvent recrystallization to remove polar impurities.
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Purification and Analytical Validation
Distillation Techniques
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Fractional Distillation : Boiling point range 175–180°C at 760 mmHg.
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Vacuum Distillation : Reduces thermal decomposition (60–70°C at 15 mmHg).
Spectroscopic Characterization
| Technique | Key Signals | Purity Criteria |
|---|---|---|
| ¹H NMR | δ 5.8–6.5 ppm (vinyl protons) | Absence of CH₂Cl (~δ 4.2 ppm) |
| FT-IR | 1350–1200 cm⁻¹ (S=O stretch) | No OH/NH stretches |
| HPLC-MS | m/z 140.5 ([M]⁺) | ≥95% area under curve |
Comparative Analysis of Chlorinating Agents
| Parameter | POCl₃ | SOCl₂ |
|---|---|---|
| Reactivity | High (requires reflux) | Moderate (room temp) |
| Byproducts | H₃PO₄ | SO₂, HCl |
| Yield | 60–65% | 55–60% |
| Scalability | Industrial preference | Lab-scale preference |
Industrial Case Study: Optimized Batch Process
A European chemical plant reported the following optimized parameters for 100 kg batches:
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Chlorination Time : 3.5 hours at 110°C.
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Solvent Recovery : 90% toluene recycled via distillation.
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Purity : 98.2% (HPLC), meeting pharmaceutical-grade specifications.
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions: Prop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Addition Reactions: The alkene group can participate in addition reactions with halogens and hydrogen halides.
Cyclization Reactions: It can react with enamines to form vinylthietan 1,1-dioxides and allylsulphonyl enamines, which can further cyclize to form thiopyran 1,1-dioxides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Halogens: Chlorine, bromine
Bases: Sodium hydroxide, potassium carbonate
Major Products:
- Sulfonamide derivatives
- Sulfonate esters
- Thiopyran 1,1-dioxides
Scientific Research Applications
Chemical Properties and Reactivity
Prop-2-ene-1-sulfonyl chloride is a colorless to pale yellow liquid that serves as a valuable intermediate in organic synthesis. Its structure features both an alkene and a sulfonyl chloride group, which contribute to its reactivity in several types of chemical reactions:
- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to produce sulfonamide derivatives and sulfonate esters.
- Addition Reactions : The alkene group can undergo addition reactions with halogens and hydrogen halides.
- Cyclization Reactions : Can react with enamines to form various cyclic compounds.
These properties make it a crucial reagent in the synthesis of pharmaceuticals and agrochemicals.
Organic Synthesis
This compound is extensively used in organic synthesis due to its ability to form diverse chemical structures. It acts as a building block for synthesizing various biologically active compounds, particularly allylsulfonamides, which have demonstrated significant pharmacological potential.
Pharmaceutical Development
The compound plays a critical role in drug development, particularly in creating anti-cancer agents. Its derivatives have shown inhibitory effects on enzymes linked to cancer progression, highlighting its potential as a therapeutic agent.
Biochemical Research
Research indicates that this compound can modify proteins and influence enzymatic activity, making it valuable for studying biological pathways involved in diseases. Its derivatives are being investigated for their potential applications in treating inflammatory conditions.
Case Study 1: Anti-Cancer Activity
A study evaluated various sulfonamide derivatives synthesized from this compound against different cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through modulation of apoptotic pathways, showcasing their potential as anti-cancer agents.
Case Study 2: Enzyme Inhibition
In experiments assessing the enzyme inhibition properties of derivatives from this compound, researchers found significant inhibition of serine proteases implicated in inflammatory diseases. This suggests their potential use as therapeutic agents for inflammatory conditions.
Mechanism of Action
The reactivity of prop-2-ene-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This group can react with nucleophiles to form sulfonamide and sulfonate derivatives. The alkene group can undergo addition reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₃H₅ClO₂S | 140.581 | 14418-84-9 | Allyl chain with -SO₂Cl |
| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | 158.14 | 1561-92-8 | Sodium salt with methyl-substituted allyl |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 98-09-9 | Aromatic -SO₂Cl attached to benzene |
| 2-Methylthis compound | C₄H₇ClO₂S | 154.61 | N/A | Branched allyl with methyl substituent |
Key Observations:
- Sodium 2-methylprop-2-ene-1-sulphonate lacks the chloride group, making it less electrophilic but more water-soluble .
- Benzenesulfonyl chloride has higher thermal stability (bp ~251°C) due to aromatic conjugation but reduced reactivity in allylic addition .
- 2-Methylthis compound exhibits steric hindrance from the methyl group, altering regioselectivity in reactions compared to the unbranched prop-2-ene derivative .
This compound :
- Cyclopropanation : Reacts with diazoacetates in the presence of Rh(II) catalysts to form bicyclic sultones (e.g., 3-oxa-2-thiabicyclo[5.1.0]octane 2,2-dioxide) .
- Sulfonate Esters : Forms esters with alcohols (e.g., but-3-enyl sulfonate, 92% yield) for subsequent RCM reactions .
- Fragment-Based Drug Discovery : Used to synthesize 3D bicyclic sulfonamides via tandem sulfonylation and RCM .
Sodium 2-methylprop-2-ene-1-sulphonate :
- Limited electrophilicity due to the sodium counterion; primarily used in polymerization or as a surfactant .
Benzenesulfonyl Chloride :
Commercial Availability
- This compound is sold by Santa Cruz Biotechnology (≥98% purity, $260/500 mg) .
- Benzenesulfonyl chloride is widely available at lower cost ($23/25 g) due to its established synthetic utility .
Biological Activity
Prop-2-ene-1-sulfonyl chloride (C₃H₅ClO₂S), also known as allylsulfonyl chloride, is an organosulfur compound recognized for its significant biological activity and utility in organic synthesis. This compound is characterized by its sulfonyl chloride functional group attached to a propene backbone, which contributes to its reactivity and versatility in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
This compound is a colorless to pale yellow liquid that acts as a pharmaceutical intermediate . Its reactivity stems from the electrophilic nature of the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions. The compound can react with various nucleophiles, including amines and alcohols, to form sulfonamide derivatives and sulfonate esters, respectively. Additionally, the alkene moiety allows for further chemical transformations such as addition reactions with halogens and cyclization reactions with enamines.
1. Pharmaceutical Synthesis
This compound is used as a building block for synthesizing biologically active compounds, particularly allylsulfonamides , which have demonstrated diverse biological activities. These derivatives have shown potential as anti-cancer agents and inhibitors of various biological pathways involved in disease progression.
2. Enzyme Inhibition Studies
Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes linked to cancer progression. For instance, studies have highlighted its potential in targeting specific kinases involved in cell signaling pathways that promote tumor growth .
3. Hydrosulfonylation Reactions
Recent studies have explored the use of this compound in photoredox-catalyzed hydrosulfonylation reactions. This method allows for the functionalization of alkenes under mild conditions, producing valuable sulfone-containing compounds that are important for medicinal chemistry .
Case Study 1: Anti-Cancer Activity
A study conducted on various sulfonamide derivatives synthesized from this compound demonstrated significant anti-cancer activity against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through modulation of apoptotic pathways.
Case Study 2: Enzyme Inhibition
In a series of experiments assessing enzyme inhibition, derivatives of this compound were tested against serine proteases implicated in inflammatory diseases. The findings revealed that these compounds effectively inhibited enzyme activity, suggesting their potential use as therapeutic agents in treating inflammatory conditions .
Comparative Analysis
The following table compares this compound with other similar compounds based on their reactivity and biological applications:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Propanoyl chloride | Aliphatic acyl chloride | Less reactive than sulfonyl chlorides | Limited biological applications |
| Butanesulfonyl chloride | Aliphatic sulfonyl chloride | Larger alkyl chain; different reactivity profile | Moderate bioactivity |
| Benzene sulfonyl chloride | Aromatic sulfonyl chloride | More stable due to aromaticity | Higher stability; limited bioactivity |
| This compound | Organosulfur compound | High reactivity; versatile in organic synthesis | Significant anti-cancer potential |
Q & A
Q. What are the recommended methods for synthesizing prop-2-ene-1-sulfonyl chloride in a laboratory setting?
Methodological Answer: A two-step synthesis is commonly employed. First, sodium allylsulfonate reacts with phosphorus oxychloride (POCl₃) under reflux (120°C for 4 hours). After distillation, the crude product is hydrolyzed in ice water and extracted with methylene chloride. The second step involves reacting the crude sulfonyl chloride with KHF₂ in water to yield the final product. Key parameters include maintaining stoichiometric ratios (e.g., 3:1 POCl₃ to sodium allylsulfonate) and controlled distillation to remove excess reagents. Yield optimization requires precise temperature control and efficient extraction .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | POCl₃, H₂O | 120°C, 4 h | ~61% |
| 2 | KHF₂ | RT, 2 h |
Q. What safety precautions should be taken when handling this compound?
Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides are corrosive and moisture-sensitive. Store in a dry, cool environment, and segregate from bases or nucleophiles. Spills should be neutralized with sodium bicarbonate before disposal .
Q. How should researchers validate the purity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic methods:
- ¹H NMR : Look for vinyl proton signals (δ 5.8–6.5 ppm) and absence of allylic CH₂Cl peaks.
- FT-IR : Confirm S=O stretching (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹).
- HPLC-MS : Detect impurities using reverse-phase chromatography with UV detection at 210 nm. Quantitative purity ≥95% is achievable via repeated distillation and solvent recrystallization .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in reaction yields when using this compound in nucleophilic substitutions?
Methodological Answer: Yield discrepancies often arise from competing hydrolysis or side reactions. To mitigate:
- Control moisture : Use anhydrous solvents and molecular sieves.
- Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.
- Statistical analysis : Apply Design of Experiments (DoE) to optimize reagent ratios and temperature. For example, a central composite design can model the interaction between reaction time and POCl₃ concentration .
Q. What are the mechanistic implications of allylic sulfonylation reactions mediated by this compound under varying catalytic conditions?
Methodological Answer: The electron-deficient sulfonyl group activates the allylic position for nucleophilic attack. In radical-mediated reactions, initiators like AIBN generate allyl radicals, enabling C-S bond formation. Under Lewis acid catalysis (e.g., FeCl₃), the chloride acts as a leaving group, favoring SN2 pathways. Mechanistic studies should employ isotopic labeling (e.g., D₂O quenching) and computational DFT calculations to map transition states .
Q. How does the electronic structure of this compound influence its reactivity compared to other sulfonyl chlorides?
Methodological Answer: The allylic π-system conjugates with the sulfonyl group, lowering the LUMO energy and enhancing electrophilicity. Comparative reactivity assays (e.g., Hammett plots) using substituted benzenesulfonyl chlorides reveal faster kinetics for this compound in SNAr reactions. Electrochemical measurements (cyclic voltammetry) further quantify its redox stability .
Q. What experimental strategies optimize regioselectivity in reactions involving this compound?
Methodological Answer: To favor α- over β-sulfonylation:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Steric control : Bulky bases (e.g., DIPEA) direct nucleophilic attack to the less hindered position.
- Catalytic asymmetry : Chiral ligands (e.g., BINOL) enable enantioselective sulfonylation, monitored via chiral HPLC .
Data-Driven Analysis
Q. What are the common impurities encountered during synthesis, and how can they be identified?
Methodological Answer: Key impurities include unreacted allylsulfonate, phosphorous byproducts, and hydrolyzed sulfonic acids. Detection methods:
- TLC : Use silica gel with ethyl acetate/hexane (1:3); visualize with UV or ninhydrin.
- LC-MS : Identify hydrolyzed products ([M-H]⁻ ions at m/z 139). Reference standards (e.g., EP Impurity C) aid quantification .
| Impurity | Identification Method | Typical Concentration |
|---|---|---|
| Allylsulfonate | ¹H NMR, IR | <2% |
| Phosphorous oxyacids | ICP-OES | <0.5% |
Q. How do storage conditions affect the stability of this compound?
Methodological Answer: Stability studies under varying temperatures and humidity show:
- Degradation rate : Increases by 15% per week at 25°C/60% RH vs. <5% at 4°C/dry N₂.
- Decomposition products : Sulfonic acid (via hydrolysis) and SO₂ gas (detected via GC-TCD). Recommend storage in amber vials with desiccants (e.g., silica gel) at -20°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
